2,4-Diméthyl-1-heptène

Vue d'ensemble

Description

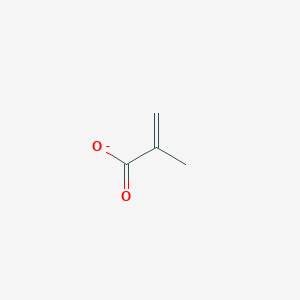

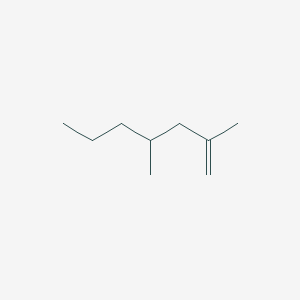

2,4-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms and two methyl groups attached to the second and fourth carbon atoms of the heptene chain. This compound is a colorless liquid with a hydrocarbon-like odor and is used in various chemical synthesis processes .

Applications De Recherche Scientifique

2,4-Dimethyl-1-heptene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

Biology: Studies have explored its role as a volatile organic compound in metabolic processes.

Medicine: Research has investigated its potential as a biomarker for certain diseases, such as lung cancer.

Industry: It is utilized in the production of synthetic rubber, adhesives, and coatings

Mécanisme D'action

Target of Action

2,4-Dimethyl-1-heptene is a volatile organic compound that is primarily metabolized in the liver . Its primary targets are the enzymes involved in its metabolism, particularly those in the liver.

Mode of Action

It is known to interact with various enzymes in the liver, leading to changes in the levels of several metabolites .

Biochemical Pathways

2,4-Dimethyl-1-heptene affects several biochemical pathways. It has been observed to cause changes in the levels of aspartate, cysteine, 2-methyl-1-pentanol, 4-methylheptane, dodecane, 2,4-dimethyl-1-heptene, 1,3-di-tert-butylbenzene, acetophenone, formaldehyde, and glyoxal . These changes suggest adaptations in energy production processes (TCA cycle, amino acids metabolism, and pyruvate metabolism), cellular antioxidant defenses (glutamate, cysteine, and glutathione metabolism), and hepatic enzymes (associated with hydrocarbons, alcohols, aldehydes, and ketones metabolism) .

Pharmacokinetics

Given its volatile nature , it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver , and excreted via the lungs and urine.

Result of Action

The result of 2,4-Dimethyl-1-heptene’s action is a change in the levels of several metabolites, reflecting adaptations in various biochemical pathways . This metabolic response likely reflects the activation of protective mechanisms to restore cellular homeostasis .

Action Environment

The action of 2,4-Dimethyl-1-heptene can be influenced by various environmental factors. For instance, its volatility suggests that it could evaporate quickly in a dry, hot environment, potentially reducing its bioavailability. Additionally, its metabolism in the liver suggests that factors affecting liver function, such as the presence of other drugs or liver disease, could influence its action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptene can be synthesized through several methods. One common approach involves the acid-catalyzed alkylation of isoprene with isobutene. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, 2,4-Dimethyl-1-heptene is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like 2,4-Dimethyl-1-heptene. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the production of the target compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethyl-1-heptene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Hydrogenation of 2,4-Dimethyl-1-heptene can yield 2,4-Dimethylheptane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2,4-Dimethyl-1-chloroheptane

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: 2,4-Dimethylheptane.

Substitution: 2,4-Dimethyl-1-chloroheptane.

Comparaison Avec Des Composés Similaires

1-Heptene: A straight-chain alkene with a similar molecular formula but without branching.

2-Methyl-1-heptene: A branched alkene with one methyl group attached to the second carbon atom.

4-Methyl-1-hexene: A branched alkene with a shorter carbon chain and one methyl group attached to the fourth carbon atom

Uniqueness: 2,4-Dimethyl-1-heptene is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties. The presence of two methyl groups at distinct positions on the heptene chain provides distinct steric and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .

Propriétés

IUPAC Name |

2,4-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGAOHSMVSIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864895 | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1-Heptene, 2,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19549-87-2 | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what biological contexts has 2,4-dimethyl-1-heptene been identified?

A1: 2,4-Dimethyl-1-heptene has been identified as a volatile organic compound (VOC) emitted by several organisms and biological processes. Research has detected its presence in:

- Insect emissions: It is a component of the VOC profile of the Asian Longhorned Beetle (Anoplophora glabripennis), particularly in their oviposition sites [, ].

- Lung cancer cells: Studies have shown that 2,4-dimethyl-1-heptene concentrations increase in the headspace of A549 lung cancer cell cultures, as well as in normal human bronchial epithelial cells and human fibroblasts, suggesting a potential link to cellular metabolism [].

- Fungal metabolites: This compound has been detected among the bioactive volatile organic compounds produced by the fungus Beauveria bassiana, known for its entomopathogenic and endophytic properties [].

Q2: What is the significance of 2,4-dimethyl-1-heptene in the context of the Asian Longhorned Beetle?

A2: This compound shows promise as a potential biomarker for detecting infestations of the Asian Longhorned Beetle (ALB). Research indicates that (+)-cyclosativene, (+)-α-longipinene, copaene, and caryophyllene are strongly associated with ALB infestation []. Adding 2,4-dimethyl-1-heptene, and potentially 3-carene or ocimene, to this profile could create a specific VOC signature for ALB detection []. Trained sniffer dogs have shown the ability to recognize a synthetic mixture of these compounds, highlighting its potential for developing detection methods [].

Q3: How does the presence of 2,4-dimethyl-1-heptene in the headspace of both cancerous and normal cells impact its potential as a lung cancer biomarker?

A3: While 2,4-dimethyl-1-heptene appears in the headspace of both cancerous and normal lung cells, its potential as a biomarker shouldn't be disregarded []. The key lies in understanding the differences in metabolic profiles. Research suggests that specific groups of VOCs, including branched hydrocarbons and alcohols, might be associated with cancerous phenotypes []. Further research is needed to determine if quantitative or qualitative differences in 2,4-dimethyl-1-heptene emissions could be used to differentiate between healthy and cancerous cells.

Q4: What are the potential applications of 2,4-dimethyl-1-heptene derived from the pyrolysis of polypropylene?

A4: Pyrolysis of various materials, including polypropylene and even discarded COVID-19 masks, can yield 2,4-dimethyl-1-heptene [, , , , , ]. This presents several potential applications:

- Fuel or Fuel Additive: The liquid fraction produced from pyrolysis, rich in hydrocarbons like 2,4-dimethyl-1-heptene, holds potential as a fuel or fuel additive [, ].

- Chemical Feedstock: This compound can serve as a raw material for producing other valuable chemicals, contributing to a circular economy approach [, ]. For instance, it is a significant component of virgin naphtha derived from plastic marine litter pyrolysis, which finds use in producing platform chemicals like BTX, ethylbenzene, styrene, and alpha olefins [].

Q5: What analytical techniques are commonly employed to detect and quantify 2,4-dimethyl-1-heptene?

A5: Various analytical methods are used to study 2,4-dimethyl-1-heptene, depending on the context and sample matrix:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify 2,4-dimethyl-1-heptene in complex mixtures, such as those obtained from insect emissions, cell cultures, or pyrolysis products [, , , , , , ].

- Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a sample preparation technique that concentrates volatile compounds from a sample before analysis by GC-MS, enhancing sensitivity and detection limits [, , ]. It is particularly useful for analyzing trace amounts of 2,4-dimethyl-1-heptene in biological samples or environmental matrices.

Q6: What are the environmental considerations related to 2,4-dimethyl-1-heptene?

A6: While 2,4-dimethyl-1-heptene itself has limited information on its environmental impact, its production through plastic waste pyrolysis raises critical considerations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)